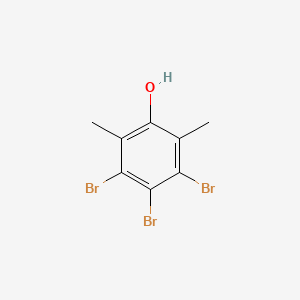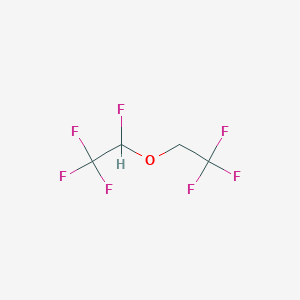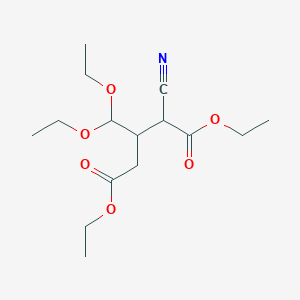
Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate is an organic compound with the molecular formula C13H21NO5. This compound is characterized by its cyano group and diethoxymethyl substituent on a pentanedioate backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate typically involves the reaction of diethyl malonate with cyanoacetic acid and formaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions lead to the formation of different products depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-cyano-3-methyl-pentanedioate: Similar structure but with a methyl group instead of a diethoxymethyl group.
Diethyl 2,4-dicyano-3-(2,3-dimethoxyphenyl)pentanedioate: Contains additional cyano and methoxy groups.
Uniqueness
Diethyl 2-cyano-3-(diethoxymethyl)pentanedioate is unique due to its diethoxymethyl substituent, which imparts different chemical reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
56744-28-6 |
|---|---|
Fórmula molecular |
C15H25NO6 |
Peso molecular |
315.36 g/mol |
Nombre IUPAC |
diethyl 2-cyano-3-(diethoxymethyl)pentanedioate |
InChI |
InChI=1S/C15H25NO6/c1-5-19-13(17)9-11(15(21-7-3)22-8-4)12(10-16)14(18)20-6-2/h11-12,15H,5-9H2,1-4H3 |
Clave InChI |
BJLGOXBJQWWYFB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(CC(=O)OCC)C(C#N)C(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)
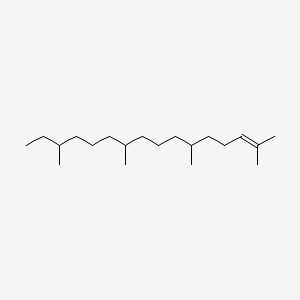
![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
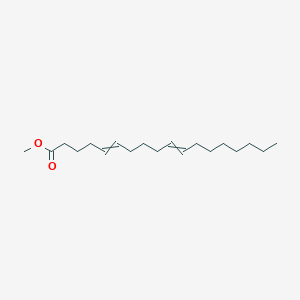
![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
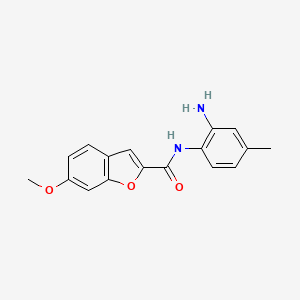
![7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane](/img/structure/B14623187.png)
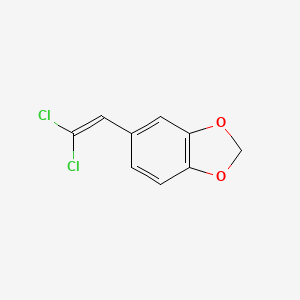
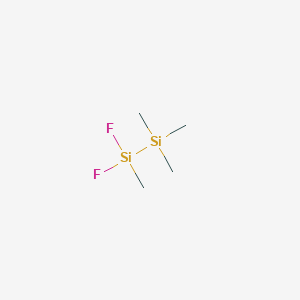
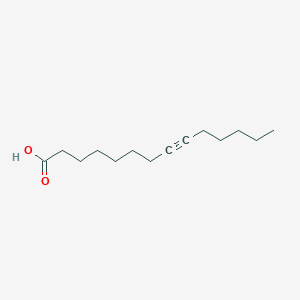
![1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid](/img/structure/B14623205.png)
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
